molecular formula C26H27NO2 B14273749 (6-cyanoazulen-2-yl) 4-octylbenzoate CAS No. 139423-60-2

(6-cyanoazulen-2-yl) 4-octylbenzoate

Cat. No.: B14273749
CAS No.: 139423-60-2
M. Wt: 385.5 g/mol
InChI Key: IABVNEAABWFMLT-UHFFFAOYSA-N
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Description

(6-cyanoazulen-2-yl) 4-octylbenzoate is a chemical compound with the molecular formula C({25})H({27})NO(_{2}). It is known for its unique structure, which combines an azulenyl group with a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanoazulen-2-yl) 4-octylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 6-cyanoazulene with 4-octylbenzoic acid under the influence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-cyanoazulen-2-yl) 4-octylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-cyanoazulen-2-yl) 4-octylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-cyanoazulen-2-yl) 4-octylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-cyanoazulen-2-yl) 4-hexylbenzoate
  • (6-cyanoazulen-2-yl) 4-decylbenzoate
  • (6-cyanoazulen-2-yl) 4-dodecylbenzoate

Uniqueness

Compared to its analogs, (6-cyanoazulen-2-yl) 4-octylbenzoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness can affect its solubility, melting point, and interaction with biological targets, making it a compound of particular interest in various research applications .

Properties

CAS No.

139423-60-2

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

(6-cyanoazulen-2-yl) 4-octylbenzoate

InChI

InChI=1S/C26H27NO2/c1-2-3-4-5-6-7-8-20-9-13-22(14-10-20)26(28)29-25-17-23-15-11-21(19-27)12-16-24(23)18-25/h9-18H,2-8H2,1H3

InChI Key

IABVNEAABWFMLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=CC=C(C=CC3=C2)C#N

Origin of Product

United States

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